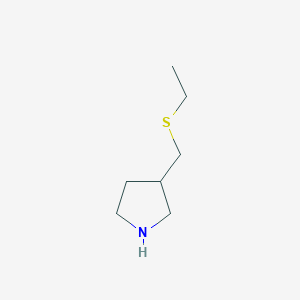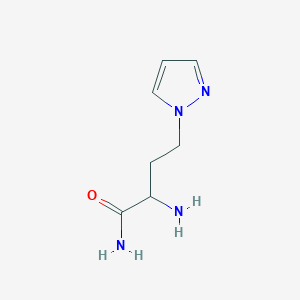
N-(1-amino-2-methylpropan-2-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-amino-2-methylpropan-2-yl)-2-phenylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group attached to a phenyl ring and a branched alkyl chain with an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(1-amino-2-methylpropan-2-yl)-2-phenylacetamide typically begins with the preparation of 2-phenylacetic acid and 2-amino-2-methylpropan-1-ol.
Amide Formation: The carboxylic acid group of 2-phenylacetic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid is then reacted with 2-amino-2-methylpropan-1-ol to form the desired amide.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure efficient and consistent production. Purification is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine:
- Explored for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(1-amino-2-methylpropan-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N-(1-amino-2-methylpropan-2-yl)methanesulfonamide
- N-(1-amino-2-methylpropan-2-yl)naphthalene-2-sulfonamide
Comparison:
- N-(1-amino-2-methylpropan-2-yl)-2-phenylacetamide is unique due to the presence of the phenylacetamide moiety, which imparts distinct chemical and biological properties.
- N-(1-amino-2-methylpropan-2-yl)methanesulfonamide and N-(1-amino-2-methylpropan-2-yl)naphthalene-2-sulfonamide differ in their functional groups and aromatic systems, leading to variations in their reactivity and applications.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
N-(1-amino-2-methylpropan-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,9-13)14-11(15)8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
VZTXUHPNLUYZKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)NC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-](/img/structure/B13527682.png)
![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)








